molecular formula C14H25Cl3N2O2 B4446652 1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

Cat. No.: B4446652
M. Wt: 359.7 g/mol
InChI Key: DADZTVHKHQXCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethoxy group, and a propanol backbone.

Preparation Methods

The synthesis of 1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps. The initial step often includes the chlorination of a phenyl ring, followed by the introduction of an ethoxy group. The subsequent steps involve the formation of the aminoethyl chain and its attachment to the phenyl ring. The final step includes the formation of the propanol backbone and the conversion to the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride can be compared to other similar compounds, such as:

    1-[2-(5-Chloro-2-ethoxyphenyl)-3-methylpentyl]piperidine: Similar structure but with a piperidine ring.

    1-[2-(5-Chloro-2-ethoxyphenyl)ethylamino]ethanol: Similar structure but with an ethanol backbone. These comparisons highlight the unique features of this compound, such as its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(5-chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2.2ClH/c1-3-19-14-5-4-13(15)8-12(14)10-17-7-6-16-9-11(2)18;;/h4-5,8,11,16-18H,3,6-7,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADZTVHKHQXCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCNCC(C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 4
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[(5-Chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.